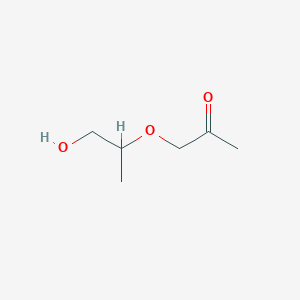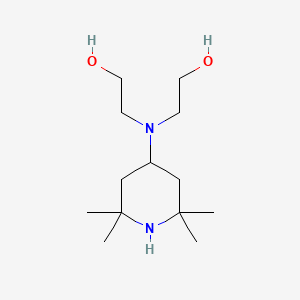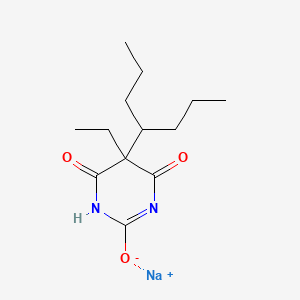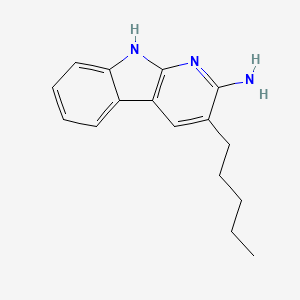
1-(1-Hydroxypropan-2-yloxy)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxypropan-2-yloxy)propan-2-one is a chemical compound with the molecular formula C₆H₁₄O₃. . This compound is part of the diol and ether chemical classes, and it is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-Hydroxypropan-2-yloxy)propan-2-one can be synthesized through the reaction of propylene oxide with propylene glycol under controlled conditions. The reaction typically involves the use of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where propylene oxide and propylene glycol are mixed in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Hydroxypropan-2-yloxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers and esters.
Wissenschaftliche Forschungsanwendungen
1-(1-Hydroxypropan-2-yloxy)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizer for enzymes.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxypropan-2-yloxy)propan-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as a stabilizer for enzymes by forming hydrogen bonds with the active sites, thereby enhancing their stability and activity. In chemical reactions, it serves as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Hydroxypropan-2-yloxy)propan-1-ol: Similar in structure but differs in the position of the hydroxyl group.
2-(1-Hydroxypropan-2-yloxy)propanoic acid: Contains an additional carboxyl group, making it more acidic.
2-Propanone, 1-hydroxy-: A simpler compound with fewer hydroxyl groups.
Uniqueness
1-(1-Hydroxypropan-2-yloxy)propan-2-one is unique due to its dual functionality as both a diol and an ether. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C6H12O3 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
1-(1-hydroxypropan-2-yloxy)propan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(8)4-9-6(2)3-7/h6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
UKMDZQOVHHHBMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)OCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)












![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
